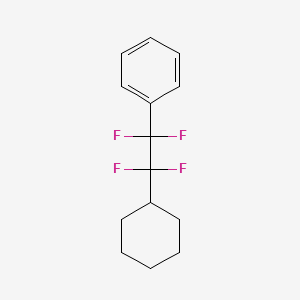
(2-Cyclohexyl-1,1,2,2-tetrafluoroethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyclohexyl-1,1,2,2-tetrafluoroethyl)benzene is an organic compound characterized by the presence of a cyclohexyl group attached to a tetrafluoroethyl group, which is further connected to a benzene ring This compound is notable for its unique structural features, which include both aromatic and aliphatic components, as well as multiple fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexyl-1,1,2,2-tetrafluoroethyl)benzene typically involves the reaction of cyclohexylmagnesium bromide with 1,1,2,2-tetrafluoroethylbenzene under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The mixture is then subjected to reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
(2-Cyclohexyl-1,1,2,2-tetrafluoroethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Oxidation Reactions: The benzene ring can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction Reactions: The compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where fluorine atoms are replaced by other functional groups.
Oxidation Reactions: Products include oxidized derivatives such as quinones or carboxylic acids.
Reduction Reactions: Products include reduced derivatives with fewer fluorine atoms or hydrogenated aromatic rings.
科学的研究の応用
(2-Cyclohexyl-1,1,2,2-tetrafluoroethyl)benzene has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of (2-Cyclohexyl-1,1,2,2-tetrafluoroethyl)benzene involves its interaction with molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity and reactivity, allowing it to interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(1,1,2,2-Tetrafluoroethoxy)benzene: Similar in structure but lacks the cyclohexyl group.
1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene: Contains a methyl group instead of a cyclohexyl group.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Similar fluorinated structure but different functional groups.
Uniqueness
(2-Cyclohexyl-1,1,2,2-tetrafluoroethyl)benzene is unique due to the presence of both a cyclohexyl group and multiple fluorine atoms. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential for diverse applications. The compound’s unique structure allows it to interact with a wide range of molecular targets, making it valuable in various scientific and industrial fields.
特性
CAS番号 |
873013-82-2 |
|---|---|
分子式 |
C14H16F4 |
分子量 |
260.27 g/mol |
IUPAC名 |
(2-cyclohexyl-1,1,2,2-tetrafluoroethyl)benzene |
InChI |
InChI=1S/C14H16F4/c15-13(16,11-7-3-1-4-8-11)14(17,18)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 |
InChIキー |
DVVMDTDQQNGUKA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(C(C2=CC=CC=C2)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


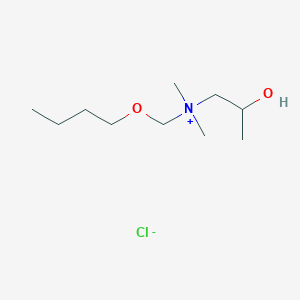
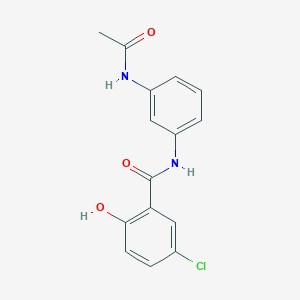

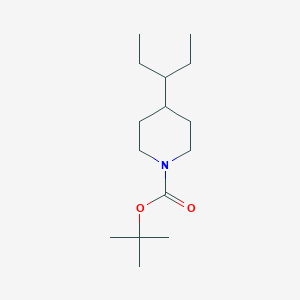
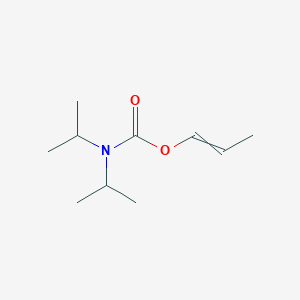
![Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]-](/img/structure/B12600558.png)
![1,2,3,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B12600568.png)
![2-Pentynoic acid, 4-[(ethoxycarbonyl)oxy]-, ethyl ester, (4S)-](/img/structure/B12600576.png)

![Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]-](/img/structure/B12600584.png)
![Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)-](/img/structure/B12600600.png)
![2-Thiophenamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12600607.png)
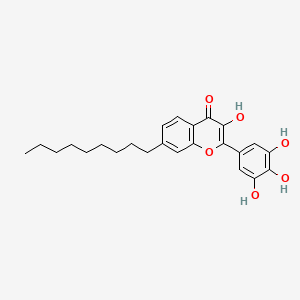
![1-[(4-Methylphenyl)sulfanyl]-2-(propan-2-yl)benzene](/img/structure/B12600616.png)
